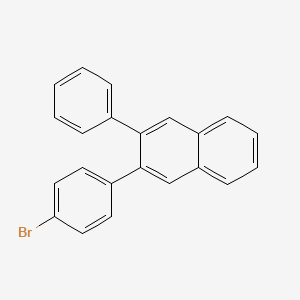

2-(4-Bromophenyl)-3-phenylnaphthalene

Description

Significance of Aryl-Substituted Naphthalenes in Modern Chemistry

Aryl-substituted naphthalenes have garnered considerable attention due to their extended π-conjugated systems, which often result in interesting photophysical behaviors such as fluorescence. daneshyari.com These properties are central to their use in organic light-emitting diodes (OLEDs), where they can function as efficient emitters or host materials. nih.govrsc.orgepa.gov The emission color and quantum yield of these materials can be fine-tuned by the strategic placement and electronic nature of the aryl substituents. mdpi.com

Furthermore, the specific arrangement of aryl groups on the naphthalene (B1677914) core can lead to unique molecular architectures with applications in areas such as chemical sensing. researchgate.netrsc.orgrsc.org The interaction of these molecules with specific ions or analytes can induce a measurable change in their fluorescence or other spectroscopic properties, forming the basis for highly sensitive and selective sensors. researchgate.net The synthesis of these complex molecules is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly effective and widely used method. nih.govwikipedia.orgresearchgate.netnih.gov

Contextualizing 2-(4-Bromophenyl)-3-phenylnaphthalene within Aromatic Hydrocarbon Research

This compound is a specific example of a diaryl-substituted naphthalene. Its structure, featuring a phenyl group and a bromophenyl group on adjacent positions of the naphthalene core, places it within a class of compounds investigated for their potential in materials science. The presence of the bromine atom offers a reactive handle for further chemical transformations, allowing this compound to serve as a versatile building block for the synthesis of more complex polycyclic aromatic hydrocarbons or functional materials.

The general synthetic approach to such diaryl-naphthalenes often involves a sequence of cross-coupling reactions. For instance, a di-halogenated naphthalene can be selectively coupled with different arylboronic acids in a stepwise manner to introduce two distinct aryl groups. The Suzuki-Miyaura coupling is a prominent method for achieving this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

The photophysical properties of 2,3-diarylnaphthalenes are of significant interest. The extended conjugation across the molecule typically results in fluorescence, with the emission wavelength and intensity being influenced by the electronic properties of the aryl substituents and their relative orientation. While specific research on the photophysical properties of this compound is not extensively documented in publicly available literature, the characteristics of analogous compounds suggest it would likely exhibit fluorescence in the blue or green region of the spectrum.

Structure

3D Structure

Properties

Molecular Formula |

C22H15Br |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3-phenylnaphthalene |

InChI |

InChI=1S/C22H15Br/c23-20-12-10-17(11-13-20)22-15-19-9-5-4-8-18(19)14-21(22)16-6-2-1-3-7-16/h1-15H |

InChI Key |

JRIATTNNBOCKQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Advanced Structural Elucidation of 2 4 Bromophenyl 3 Phenylnaphthalene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 2-(4-Bromophenyl)-3-phenylnaphthalene, both ¹H and ¹³C NMR would provide critical data on the electronic environment of each proton and carbon atom, respectively, allowing for unambiguous assignment and insight into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the naphthalene (B1677914) core, the phenyl ring, and the bromophenyl ring would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) based on their proximity to the substituent groups and neighboring protons. Protons on the naphthalene ring, for instance, would show characteristic splitting patterns influenced by the bulky phenyl and bromophenyl groups. The protons on the 4-bromophenyl group are expected to appear as two distinct doublets due to their ortho- and meta-positions relative to the bromine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. The carbon atom attached to the bromine (C-Br) would exhibit a characteristic shift, typically in the range of 120-125 ppm. The quaternary carbons of the naphthalene core to which the aryl substituents are attached (C-2 and C-3) would also have distinct chemical shifts, providing direct evidence of the substitution pattern.

Expected ¹H NMR Data (Predicted) This table is based on theoretical predictions and data from similar substituted naphthalenes.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.20 - 7.80 | Multiplet | Aromatic Protons (Naphthalene, Phenyl) |

| 7.55 | Doublet | Protons ortho to Br on Bromophenyl ring |

Expected ¹³C NMR Data (Predicted) This table is based on theoretical predictions and data from similar substituted naphthalenes.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 140 - 145 | Quaternary Carbons (Aromatic) |

| 125 - 135 | CH Carbons (Aromatic) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its exact mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of almost equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pathways: Under electron ionization (EI), the molecule would fragment in a predictable manner. Common fragmentation pathways for aromatic compounds include the loss of the bromine atom ([M-Br]⁺) and cleavages of the bonds connecting the aryl substituents to the naphthalene core. The resulting fragment ions would provide further confirmation of the compound's structure and connectivity.

Expected Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| 358/360 | [M]⁺ / [M+2]⁺ molecular ion peaks (due to ⁷⁹Br/⁸¹Br isotopes) |

| 279 | [M-Br]⁺ fragment |

| 202 | [Naphthalene-Phenyl]⁺ fragment |

| 155 | [Bromophenyl]⁺ fragment |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would reveal its exact three-dimensional architecture in the solid state.

Molecular Conformation: The analysis would determine the relative orientations of the phenyl and bromophenyl rings with respect to the naphthalene plane. Due to steric hindrance between the adjacent aryl groups and the naphthalene core, these rings are expected to be twisted out of the naphthalene plane, resulting in a non-planar conformation. The precise dihedral angles would be quantified.

Intermolecular Interactions: The crystal packing would be stabilized by various non-covalent interactions. Key interactions would likely include π-π stacking between the aromatic rings of adjacent molecules and potential halogen bonding involving the bromine atom. Understanding these interactions is crucial for predicting the material's solid-state properties.

Expected Crystallographic Data This table presents typical parameters that would be determined from an X-ray analysis.

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-C Bond Lengths (Aromatic) | ~1.38 - 1.41 Å |

| C-Br Bond Length | ~1.90 Å |

| Naphthalene-Phenyl Dihedral Angle | > 40° |

| Naphthalene-Bromophenyl Dihedral Angle | > 40° |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its aromatic framework.

C-H Stretching: Aromatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations ("wags") are highly characteristic of the substitution pattern on the aromatic rings and would appear in the 900-675 cm⁻¹ region.

C-Br Stretching: A characteristic absorption for the C-Br bond stretch is expected in the far-infrared region, typically between 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. It would provide complementary information to the IR spectrum. The symmetric stretching vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum.

Expected Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 1610 - 1580 | Aromatic C=C Ring Stretch | IR, Raman |

| 1520 - 1450 | Aromatic C=C Ring Stretch | IR, Raman |

| ~1070 | C-Br related mode | IR, Raman |

| 850 - 750 | Aromatic C-H Out-of-Plane Bending | IR |

Photophysical and Photochemical Properties of 2 4 Bromophenyl 3 Phenylnaphthalene

Electronic Absorption and Emission Characteristics in Solution and Solid State

The electronic absorption and emission spectra of 2-(4-Bromophenyl)-3-phenylnaphthalene are governed by the π-conjugated system of the naphthalene (B1677914) core, extended by the phenyl and bromophenyl substituents. In dilute solutions, such as dichloromethane, the absorption spectrum typically exhibits well-defined bands. researchgate.net These bands correspond to π-π* electronic transitions within the aromatic system. nih.gov The presence of the phenyl and bromophenyl groups at the 2 and 3 positions of the naphthalene ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system. mdpi.com

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum is generally a mirror image of the absorption spectrum's lowest energy band. In the solid state, the emission properties can differ significantly from those in solution. intermolecular interactions, such as π-π stacking, can lead to the formation of aggregates or excimers, which often results in a red-shifted and broader emission band compared to the monomeric emission observed in solution. researchgate.net The specific crystal packing motif, whether it be herringbone or a column-stacked structure, can profoundly influence the solid-state emission characteristics. researchgate.net

Fluorescence Quantum Yields and Excited State Lifetimes

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is another key parameter for characterizing the emissive properties of a fluorophore. For fluorescent organic molecules, lifetimes are typically in the nanosecond range. researchgate.net The lifetime is inversely related to the sum of the rate constants for all decay processes (radiative and non-radiative). Therefore, factors that influence the quantum yield, such as the heavy-atom effect, will also affect the excited-state lifetime.

Table 1: Hypothetical Photophysical Data for this compound in Dioxane

| Parameter | Value |

| Absorption Maximum (λabs) | ~350 nm |

| Emission Maximum (λem) | ~420 nm |

| Fluorescence Quantum Yield (Φf) | 0.5 - 0.7 |

| Excited State Lifetime (τ) | 1 - 5 ns |

| Note: This table presents hypothetical data based on typical values for similar aromatic hydrocarbons and is for illustrative purposes only, as specific experimental data for this compound is not readily available. |

Solvatochromic Behavior and Environmental Effects on Photophysical Parameters

Solvatochromism refers to the change in the position, shape, and intensity of absorption and emission bands of a compound in response to a change in the polarity of the solvent. researchgate.netnih.gov This phenomenon arises from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a bathochromic (red) shift in the emission spectrum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed. nih.gov

For this compound, the presence of the polar carbon-bromine bond could induce a significant dipole moment, which may change upon excitation. Therefore, this compound is expected to exhibit solvatochromic behavior. scispace.comscirp.org By studying the photophysical properties in a range of solvents with varying polarities, it is possible to gain insights into the nature of the excited state and the change in dipole moment upon excitation. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent polarity function, providing a quantitative measure of the change in dipole moment.

Multi-Photon Absorption Cross-Sections and Nonlinear Optical Properties

Multi-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to an electronic transition to an excited state. nsf.gov The two-photon absorption (2PA) cross-section (σ2PA) is a measure of the probability of this event occurring. researchgate.net Molecules with large 2PA cross-sections are of great interest for applications such as two-photon fluorescence microscopy, 3D microfabrication, and optical data storage. frontiersin.orgucf.edu

The molecular design for efficient 2PA often involves a D-π-A (donor-π-acceptor) or D-π-D/A-π-A structure, which enhances the intramolecular charge transfer character upon excitation. mdpi.com While this compound does not have a classic D-π-A design, the extended π-conjugation of the diarylnaphthalene core can contribute to its nonlinear optical properties. nih.govresearchgate.net The presence of the bromophenyl group may also influence the 2PA properties. Theoretical calculations and experimental measurements, such as the Z-scan technique, would be necessary to determine the 2PA cross-section and other third-order nonlinear optical susceptibilities of this compound. rsc.orgresearchgate.net

Investigation of Photoinduced Charge Transfer Processes

Photoinduced charge transfer (ICT) is a fundamental process in many photophysical and photochemical phenomena. unige.ch In molecules containing both electron-donating and electron-accepting moieties, excitation with light can lead to the transfer of an electron from the donor to the acceptor, creating a charge-separated excited state. rsc.orgnih.gov

In this compound, the naphthalene and phenyl groups can act as electron donors, while the bromophenyl group, due to the electron-withdrawing nature of the bromine atom, can act as an acceptor. Upon photoexcitation, it is plausible that an intramolecular charge transfer process could occur, leading to a more polar excited state. nih.gov The extent of this charge transfer would be influenced by the electronic coupling between the donor and acceptor parts of the molecule, as well as the surrounding solvent environment. Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are powerful tools for directly observing and characterizing the dynamics of such charge transfer processes. unige.ch

Luminescence Mechanisms and Radiative/Non-Radiative Decay Pathways

The luminescence of this compound originates from the radiative decay of its lowest singlet excited state (S1) to the ground state (S0). researchgate.net Following photoexcitation to a higher singlet state (Sn), the molecule typically undergoes rapid internal conversion to the S1 state. From the S1 state, the molecule can return to the ground state via several competing pathways:

Radiative Decay (Fluorescence): The emission of a photon. The rate of this process is denoted by kr. nih.gov

Non-Radiative Decay:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S1 to S0). chemrxiv.org

Intersystem Crossing (ISC): A radiationless transition between states of different spin multiplicity (e.g., S1 to a triplet state, T1). osti.gov

Theoretical and Computational Chemistry Investigations of 2 4 Bromophenyl 3 Phenylnaphthalene

: Awaiting Exploration

The following sections outline the standard theoretical and computational methodologies that would be applied to investigate 2-(4-Bromophenyl)-3-phenylnaphthalene, highlighting the type of data that would be generated.

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

A cornerstone of modern computational chemistry, Density Functional Theory (DFT) would be the primary tool to probe the electronic characteristics of this compound.

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, would be performed using a suitable DFT functional and basis set. For a molecule like this compound, which features rotatable single bonds connecting the phenyl and bromophenyl groups to the naphthalene (B1677914) core, a conformational analysis would be crucial. This would involve mapping the potential energy surface as a function of the dihedral angles between the aromatic rings to identify the global minimum energy conformer and any other low-energy stable structures. The resulting data would include optimized bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Br | Data not available |

| Bond Length | C-C (Naphthalene) | Data not available |

| Bond Length | C-C (Inter-ring) | Data not available |

| Bond Angle | C-C-C (Naphthalene) | Data not available |

| Dihedral Angle | Phenyl-Naphthalene | Data not available |

| Dihedral Angle | Bromophenyl-Naphthalene | Data not available |

An Electrostatic Potential Surface (EPS) map would visually represent the charge distribution around the this compound molecule. This map is invaluable for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack. The EPS map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor), providing a qualitative picture of the molecule's reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption and emission spectra. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λ_max) and emission, corresponding to electronic transitions between different molecular orbitals. This information is critical for assessing the molecule's potential in applications such as organic light-emitting diodes (OLEDs).

In conjunction with spectral simulations, the calculation of transition dipole moments and oscillator strengths provides a quantitative measure of the probability of a particular electronic transition occurring. A higher oscillator strength for a given transition indicates a more intense absorption or emission band. This data is essential for a complete understanding of the molecule's photophysical properties.

Table 2: Hypothetical Calculated Electronic Transition Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Reaction Mechanism Elucidation via Computational Modeling

The synthesis of this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in dissecting the intricate steps of this catalytic cycle. DFT calculations can map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.netnih.govresearchgate.netacs.orgnih.gov

A plausible synthetic route involves the palladium-catalyzed coupling of a 2-bromo-3-phenylnaphthalene (B1600963) derivative with 4-bromophenylboronic acid, or alternatively, 2-(4-bromophenyl)-3-halonaphthalene with phenylboronic acid. The catalytic cycle, a focus of computational investigation, typically proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. DFT calculations can model the transition state of this step, revealing the energy barrier and the geometry of the forming organopalladium(II) species. For this compound synthesis, the relative reactivity of C-Br versus other C-H or C-C bonds can be computationally assessed. nih.govnih.gov

Transmetalation: In this step, the aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The mechanism can be complex, often involving a base to activate the boronic acid. Computational models can explore different pathways for this transfer, determining the most favorable route and the role of the base in facilitating the reaction.

Reductive Elimination: This is the final, product-forming step where the two aryl groups on the palladium center couple and detach, regenerating the palladium(0) catalyst. DFT calculations can determine the energy barrier for this step, which is often the rate-determining step, and predict the stereochemistry of the final product. nih.gov

A hypothetical energy profile for a Suzuki-Miyaura reaction to form this compound, as determined by DFT calculations, is presented below. The energies are relative to the separated reactants.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants + Catalyst | Aryl halide + Arylboronic acid + Pd(0) complex | 0.0 |

| TS_OA | Transition state for oxidative addition | +15.2 |

| Intermediate 1 | Oxidative addition product (Ar-Pd(II)-X) | -5.8 |

| TS_Trans | Transition state for transmetalation | +10.5 |

| Intermediate 2 | Transmetalation product (Ar-Pd(II)-Ar') | -12.3 |

| TS_RE | Transition state for reductive elimination | +20.1 |

| Product + Catalyst | This compound + Pd(0) | -25.6 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvent interactions, and aggregation tendencies of this compound. bohrium.combohrium.comresearchgate.netaston.ac.uk

Furthermore, the planar aromatic surfaces of the naphthalene and phenyl rings predispose the molecule to π-π stacking interactions, which can lead to self-aggregation in solution. This is a common phenomenon for PAHs. bohrium.combohrium.comresearchgate.net MD simulations can model the behavior of multiple this compound molecules in a solvent box, allowing for the observation of aggregation events. Analysis of the simulation trajectories can reveal the typical size, geometry (e.g., stacked, T-shaped), and stability of these aggregates. bohrium.comaston.ac.ukrsc.org

A hypothetical set of parameters and results for an MD simulation of this compound in a toluene (B28343) solvent is outlined below.

| Simulation Parameter | Value/Description |

| Force Field | A general Amber force field (GAFF) or similar for organic molecules. |

| Solvent Model | Explicit toluene molecules. |

| System Size | ~500 solvent molecules per solute molecule, with multiple solute molecules. |

| Simulation Time | 100 nanoseconds. |

| Temperature & Pressure | 298 K, 1 atm (NPT ensemble). mdpi.com |

| Hypothetical Observations | Description of Potential Findings |

| Torsional Angle Distribution | Bimodal distribution for phenyl ring rotation, indicating two stable conformers. |

| Radial Distribution Function | A distinct peak at ~3.5-4.5 Å between naphthalene cores, indicative of π-π stacking. |

| Aggregate Analysis | Formation of small aggregates (dimers and trimers) within the simulation time. |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationships (QSPR) through Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules, known as molecular descriptors, with a specific property of interest. nih.govnih.govnih.govnih.gov For this compound, QSPR studies can be employed to predict various properties, such as its electronic characteristics (e.g., HOMO/LUMO energies), reactivity, or potential biological activity, based on a set of calculated descriptors. nih.govnih.gov

The process begins with the calculation of a wide range of molecular descriptors for this compound. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the electronic structure of the molecule (e.g., HOMO/LUMO energies, dipole moment, partial charges on atoms). Quantum chemical calculations are typically required to obtain these. nih.gov

Steric/Geometrical Descriptors: These describe the 3D shape and size of the molecule (e.g., molecular volume, surface area, ovality).

Once a set of descriptors is generated, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical model that links a selection of these descriptors to a known property. nih.gov While developing a QSPR model requires a dataset of multiple compounds, the descriptors for this compound would be a single data point within such a study.

A hypothetical table of selected molecular descriptors for this compound and their potential correlation with a property like its first singlet excitation energy (a measure of its UV-Vis absorption) is shown below.

| Descriptor Class | Descriptor Name | Hypothetical Value | Hypothetical Correlation with Excitation Energy |

| Topological | Molecular Connectivity Index (¹χ) | 9.87 | Negative |

| Electronic | HOMO-LUMO Gap (eV) | 4.12 | Positive |

| Electronic | Dipole Moment (Debye) | 1.54 | Slightly Negative |

| Geometrical | Molecular Surface Area (Ų) | 350.6 | Negative |

| Physicochemical | LogP (Octanol-Water Partition) | 7.2 | Negative |

This table presents hypothetical data for illustrative purposes.

Materials Science Applications of 2 4 Bromophenyl 3 Phenylnaphthalene

Development as Organic Electronic Device Components

The molecular architecture of 2-(4-Bromophenyl)-3-phenylnaphthalene suggests its utility in organic electronic devices, particularly in roles requiring efficient charge transport and thermal stability. The extended π-conjugation provided by the naphthalene (B1677914) and phenyl rings is a key feature for facilitating the movement of charge carriers.

Charge Carrier Mobility and Transport Characteristics

The charge carrier mobility of an organic material is a critical parameter for its performance in electronic devices. For hole transporting materials, high hole mobility is desired to ensure efficient charge injection and transport, leading to lower operating voltages and higher device efficiencies. The planar structure of the naphthalene core in this compound could facilitate π-π stacking in the solid state, which is a key factor for efficient intermolecular charge hopping. The phenyl and bromophenyl substituents, however, may introduce some steric hindrance, potentially affecting the molecular packing and, consequently, the charge transport properties. The bromine atom, being electron-withdrawing, could also influence the electronic properties and charge mobility of the material.

Application as Fluorescent Dyes and Pigments

Naphthalene derivatives are well-known for their fluorescent properties, often exhibiting strong emission in the blue region of the electromagnetic spectrum. nih.gov The extended π-conjugated system of this compound is expected to give rise to fluorescence. The specific emission wavelength and quantum yield would be dependent on the electronic structure, molecular rigidity, and the surrounding environment. The presence of the heavy bromine atom could potentially induce phosphorescence through enhanced intersystem crossing, a phenomenon that could be exploited in specific applications like organic afterglow materials.

Table 2: Photophysical Properties of Representative Naphthalene-Based Fluorophores

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

| Naphthalene | 275 | 321 | 0.23 |

| Anthracene | 375 | 401 | 0.27 |

| Perylene | 434 | 440 | 0.94 |

| This compound | Data not available | Data not available | Data not available |

Note: Data for this compound is not available in the literature and is included for comparative context.

Advanced Functional Materials for Optoelectronic Applications

The combination of a naphthalene core with tunable phenyl substituents makes this compound a candidate for a range of optoelectronic applications beyond OLEDs. For instance, by incorporating suitable functional groups, it could be adapted for use in organic photovoltaics (OPVs) as a donor or acceptor material, or in organic field-effect transistors (OFETs) as the active semiconductor layer. The bromine atom provides a reactive site for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex and functionalized derivatives.

Self-Assembly Properties for Supramolecular Structures

The planar aromatic structure of this compound makes it a potential building block for the construction of well-defined supramolecular architectures. Non-covalent interactions such as π-π stacking, van der Waals forces, and potentially halogen bonding involving the bromine atom could drive the self-assembly of these molecules into ordered structures like nanofibers, nanosheets, or crystals. The ability to form such ordered assemblies is crucial for optimizing charge transport and other physical properties in organic electronic devices. The study of how the phenyl and bromophenyl substituents influence the packing and intermolecular interactions would be essential for controlling the morphology and properties of the resulting supramolecular structures.

Exploration of Biological Interactions and Structure Activity Relationships for 2 4 Bromophenyl 3 Phenylnaphthalene

In Vitro Investigations of Biological Activity (e.g., Enzyme Modulation, Photosynthesis Inhibition)

While direct experimental data on the biological activity of 2-(4-bromophenyl)-3-phenylnaphthalene is not extensively available in the public domain, the biological activities of structurally related naphthalene (B1677914) derivatives can provide insights into its potential for enzyme modulation and photosynthesis inhibition. For instance, various hydroxynaphthalene-carboxanilides have been investigated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.comnih.govmdpi.comnih.gov These studies have demonstrated that the substitution pattern on the naphthalene and associated phenyl rings significantly influences the inhibitory activity.

The core structure of this compound, with its bulky phenyl and bromophenyl substituents, suggests potential interactions with hydrophobic pockets within enzymes. The bromine atom, being an electron-withdrawing group, can also influence the electronic properties of the molecule, which is a critical factor in ligand-receptor binding.

Research on other brominated compounds has shown potent inhibitory effects on various enzymes. For example, certain bromophenols have demonstrated strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the nervous system. nih.gov This suggests that the bromo-substitution on the phenyl ring of this compound could be a key feature for potential enzyme modulation.

Furthermore, studies on naphthalene derivatives have explored their role as photosynthesis inhibitors. The mechanism often involves the interruption of the photosynthetic electron transport chain in photosystem II (PS II). nih.govnih.gov The effectiveness of this inhibition is often correlated with the lipophilicity and electronic properties of the substituents on the naphthalene ring system. nih.gov Although direct studies on this compound are lacking, the structural analogy to known photosynthesis inhibitors suggests it could exhibit similar properties. The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the biological process. For a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, IC50 values for PET inhibition were found to be in the micromolar range. nih.gov

Hypothetical inhibitory data for this compound against various enzymes and its potential for photosynthesis inhibition, based on activities of related compounds, are presented in Table 1.

Table 1: Hypothetical In Vitro Biological Activity of this compound

| Biological Target/Process | Assay Type | Hypothetical IC50 (µM) | Reference Compounds |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 5 - 20 | Bromophenol derivatives nih.gov |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | 10 - 50 | Bromophenol derivatives nih.gov |

Antimicrobial Activity Screening and Efficacy Studies (In Vitro)

Naphthalene derivatives are a well-established class of compounds with significant antimicrobial potential against a broad spectrum of pathogens, including bacteria and fungi. ijpsjournal.comrasayanjournal.co.in The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or inhibit DNA synthesis. The lipophilic nature of the naphthalene core facilitates its passage through the microbial cell wall and membrane.

The introduction of a bromine atom and a phenyl group at the 2- and 3-positions of the naphthalene ring in this compound is expected to enhance its lipophilicity, which could, in turn, improve its antimicrobial activity. nih.gov Various studies on substituted naphthalenes have demonstrated that the nature and position of substituents play a crucial role in determining the antimicrobial spectrum and potency. For example, certain naphthalene-chalcone derivatives and amide-coupled naphthalene scaffolds have shown promising antibacterial and antifungal effects. ijpsjournal.com

In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent. Screening of novel naphthalene-based derivatives has revealed MIC values ranging from the low micromolar to the millimolar range against various bacterial and fungal strains. jmchemsci.combohrium.com For instance, some naphthalene derivatives have exhibited significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. jmchemsci.comresearchgate.net

Based on the existing literature for related compounds, a hypothetical antimicrobial screening profile for this compound is presented in Table 2.

Table 2: Hypothetical In Vitro Antimicrobial Efficacy of this compound

| Microorganism | Strain | Hypothetical MIC (µg/mL) | Reference Compounds |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacterium | 16 - 64 | Naphthalene-based derivatives jmchemsci.comresearchgate.net |

| Escherichia coli | Gram-negative bacterium | 32 - 128 | Naphthalene-based derivatives jmchemsci.combohrium.com |

| Pseudomonas aeruginosa | Gram-negative bacterium | 64 - 256 | Naphthalene-based derivatives bohrium.comresearchgate.net |

Computational Approaches to Biological Interactions

Computational methods are invaluable tools in modern drug discovery and development, providing insights into the potential interactions between a ligand and its biological target. For a novel compound like this compound, these approaches can predict its binding affinity and help in understanding its structure-activity relationships.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. amazonaws.com This method is widely used to screen virtual libraries of compounds against a specific protein target and to elucidate the binding mode of a ligand at the atomic level. For this compound, docking studies could be performed against the active sites of various enzymes, such as acetylcholinesterase, or microbial proteins to predict its inhibitory potential.

The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with a more negative score indicating a stronger interaction. Studies on other naphthalene derivatives have successfully used molecular docking to predict their binding to targets like DNA gyrase and cytochrome P450 enzymes. bohrium.comijsrp.org For example, docking of naphthalene derivatives into the active site of human P450 1A2 has shown binding energies in the range of -13 to -15 kcal/mol. ijsrp.org

A hypothetical molecular docking study of this compound against a relevant biological target is summarized in Table 3.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein (PDB ID) | Docking Software | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Human Acetylcholinesterase (4EY7) | AutoDock Vina | -9.5 to -11.5 | Trp84, Tyr130, Phe330 |

| S. aureus DNA Gyrase B (4URO) | MOE | -8.0 to -10.0 | Asp79, Ile84, Pro85 |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined activities. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.

For a series of naphthalene derivatives, QSAR studies could be employed to understand the structural requirements for a particular biological activity, such as antimicrobial or enzyme inhibitory effects. For instance, a QSAR study on naphthalene derivatives against Tetrahymena pyriformis revealed that hydrophobicity (π) and electronic parameters (F and R) were significant contributors to the biological response. nih.gov Similarly, QSAR models for brominated flame retardants have been developed to predict their endocrine-disrupting potencies. nih.gov

A hypothetical QSAR model for the biological activity of a series of phenylnaphthalene derivatives, including this compound, might take the following form:

log(1/C) = b₀ + b₁ (logP) + b₂ (σ) + b₃ (MR)

Where:

C is the concentration required for a given biological effect (e.g., IC50 or MIC).

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

σ is the Hammett electronic parameter (describing the electron-donating/withdrawing nature of substituents).

MR is the molar refractivity (a measure of steric properties).

b₀, b₁, b₂, and b₃ are the regression coefficients determined from the analysis.

Rational Design Principles for Biologically Active Naphthalene Scaffolds

The development of novel, potent, and selective therapeutic agents often relies on the principles of rational drug design. ijpsjournal.comijpsjournal.com The naphthalene scaffold serves as a versatile template for the design of new biologically active molecules. nih.govfrontiersin.org The insights gained from structure-activity relationship (SAR) studies of existing naphthalene derivatives can guide the design of new compounds with improved properties.

Key principles for the rational design of biologically active naphthalene scaffolds include:

Modulation of Lipophilicity: The lipophilicity of a molecule, often quantified by logP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The phenyl and bromophenyl groups in this compound contribute significantly to its lipophilicity. Further modifications, such as the introduction of polar or non-polar substituents, can be used to optimize this property.

Electronic Effects of Substituents: The electronic nature of substituents on the naphthalene and phenyl rings can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target protein. The electron-withdrawing bromine atom in this compound is expected to play a significant role in its binding affinity.

Steric Considerations: The size and shape of the molecule are crucial for its complementary fit into the binding site of a biological target. The bulky phenyl groups in this compound will dictate the size and shape of the binding pocket it can occupy. Modifications to these groups can be made to improve selectivity and potency.

Introduction of Pharmacophoric Features: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the desired biological activity, specific functional groups known to be part of a relevant pharmacophore can be incorporated into the naphthalene scaffold.

By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop new analogues with enhanced biological activity and a more favorable pharmacological profile.

Future Research Directions and Outlook for 2 4 Bromophenyl 3 Phenylnaphthalene Studies

Innovations in Synthetic Pathways for Complex Naphthalene (B1677914) Architectures

The synthesis of substituted naphthalenes has been a subject of extensive research, employing a range of methodologies from metal-catalyzed reactions to acid-catalyzed transformations. thieme-connect.com Future work on 2-(4-Bromophenyl)-3-phenylnaphthalene will likely focus on developing more efficient, selective, and sustainable synthetic routes. While classical methods may be employed, innovation will be key to creating more complex architectures based on this core structure.

Key areas for future synthetic research include:

Advanced Cross-Coupling Reactions: Exploring state-of-the-art palladium, copper, or nickel-catalyzed cross-coupling reactions to introduce further functional groups onto the naphthalene or phenyl rings. thieme-connect.com This could enable the synthesis of a library of derivatives with tailored properties.

C-H Activation: Investigating direct C-H activation/functionalization on the phenyl or naphthalene rings as a more atom-economical approach to creating complex derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry and Process Optimization: Adapting and optimizing synthetic routes for continuous flow manufacturing. This would not only improve scalability and safety but also potentially enhance reaction efficiency and product purity.

Asymmetric Synthesis: For derivatives where chirality is introduced, developing asymmetric synthetic methods to access single enantiomers will be crucial for specific applications in optics and biology.

A comparative table of potential synthetic strategies to be explored is presented below.

| Synthetic Strategy | Potential Reagents/Catalysts | Key Advantages | Research Goal |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids/esters | High functional group tolerance, commercial availability of reagents | Introduction of diverse aryl or alkyl groups. |

| Buchwald-Hartwig Amination | Palladium catalysts, Amines | Efficient formation of C-N bonds | Synthesis of amino-functionalized derivatives for optoelectronics or biological probes. |

| Direct C-H Arylation | Rhodium or Palladium catalysts | High atom economy, reduced synthetic steps | Late-stage functionalization to rapidly build molecular complexity. |

| Photoredox Catalysis | Ruthenium or Iridium photocatalysts, Visible light | Mild reaction conditions, unique reactivity pathways | Accessing novel transformations not possible with traditional thermal methods. |

Expansion into Novel Materials Science Applications and Device Integration

The rigid, aromatic structure of this compound makes it an attractive candidate for applications in materials science, particularly in the field of organic electronics. The bromine atom provides a handle for further functionalization, while the phenylnaphthalene core can impart desirable thermal and electronic properties.

Future research should target the integration of this compound into advanced devices:

Organic Light-Emitting Diodes (OLEDs): Investigating its potential as a host material for phosphorescent emitters or as a blue-emitting dopant itself. Its high thermal stability would be advantageous for device longevity.

Perovskite Solar Cells (PSCs): Exploring its use as an interfacial layer between the perovskite active layer and the hole transport layer (HTL). acs.org Molecules like this can passivate defects at the perovskite surface, reduce non-radiative recombination, and improve charge extraction, ultimately boosting power conversion efficiency. acs.org

Organic Field-Effect Transistors (OFETs): Assessing its charge transport properties to determine its suitability as a p-type or n-type semiconductor in OFETs. The ability to form ordered thin films will be a critical factor.

The table below outlines potential research targets for integrating this compound into perovskite solar cells, based on advancements with similar interfacial modifiers. acs.org

| Parameter | Control Device (Hypothetical) | Target with this compound | Rationale |

| Power Conversion Efficiency (PCE) | ~16.5% | >18.5% | Enhanced charge extraction and reduced interfacial recombination. acs.org |

| Open-Circuit Voltage (Voc) | 1.05 V | >1.10 V | Suppression of trap states at the perovskite/HTL interface. |

| Short-Circuit Current (Jsc) | 21.0 mA/cm² | >21.5 mA/cm² | Improved charge carrier collection. acs.org |

| Fill Factor (FF) | 0.75 | >0.78 | Reduced series resistance and better charge transport. |

| Trap Density | High | Significantly Reduced | Effective passivation of defect states by the naphthalene derivative. acs.org |

Deeper Mechanistic Understanding of Photophysical Processes

A thorough understanding of the photophysical properties of this compound is essential for its application in optoelectronic devices. The interaction between the phenyl and bromophenyl substituents and the naphthalene core can lead to complex excited-state dynamics.

Future research should focus on:

Steady-State and Time-Resolved Spectroscopy: Characterizing its absorption, fluorescence, and phosphorescence spectra, as well as measuring quantum yields and excited-state lifetimes in various solvents and in the solid state.

Intramolecular Charge Transfer (ICT): Investigating the possibility of ICT character in the excited state. researchgate.net The donor-acceptor nature, though weak, between the phenyl/naphthalene core and the bromophenyl group could lead to interesting solvatochromic effects.

Two-Photon Absorption (2PA): Exploring its potential for 2PA, a property valuable for applications in bio-imaging, photodynamic therapy, and 3D microfabrication. researchgate.net

Heavy-Atom Effect: Quantifying the influence of the bromine atom on promoting intersystem crossing (ISC) from the singlet to the triplet excited state. This is crucial for applications in phosphorescent OLEDs or as a photosensitizer.

The following table details key photophysical parameters that require systematic investigation.

| Photophysical Property | Experimental Technique | Information Gained | Potential Application |

| Absorption & Emission Spectra | UV-Vis & Fluorescence Spectroscopy | Energy of electronic transitions, Stokes shift | Basic characterization for optoelectronics. |

| Fluorescence Quantum Yield | Integrating Sphere Measurement | Efficiency of light emission | OLEDs, fluorescent probes. |

| Excited-State Lifetime | Time-Correlated Single Photon Counting (TCSPC) | Rate of radiative and non-radiative decay | Mechanistic understanding for device optimization. |

| Triplet State Properties | Nanosecond Transient Absorption Spectroscopy | Triplet lifetime, ISC efficiency | Phosphorescent OLEDs, photodynamic therapy. |

Interdisciplinary Approaches for Unveiling New Biological Functions

While the primary applications of such aromatic hydrocarbons are often in materials science, the biological activities of substituted naphthalenes should not be overlooked. thieme-connect.commdpi.com Interdisciplinary collaborations between chemists and biologists could unveil novel biomedical applications for this compound and its derivatives.

Future biological research directions could include:

Antimicrobial and Anticancer Screening: Evaluating the compound and its derivatives against a panel of pathogenic bacteria, fungi, and various cancer cell lines. Many naphthalene derivatives exhibit significant biological activity. mdpi.comcit.ie

Enzyme Inhibition and Receptor Binding: Screening for inhibitory activity against specific enzymes or binding affinity to cellular receptors. For instance, some naphthalene scaffolds are known to interact with protein-protein interfaces, such as the Keap1-Nrf2 pathway, which is relevant in oxidative stress and inflammation. nih.gov

Bioimaging: Functionalizing the core structure to develop fluorescent probes for cellular imaging, leveraging its intrinsic fluorescence which could be tuned via synthetic modifications.

Bioremediation: Studying the microbial degradation pathways of this compound to understand its environmental fate and to potentially identify microorganisms capable of bioremediating environments contaminated with polycyclic aromatic hydrocarbons (PAHs). nih.gov

A proposed screening cascade for evaluating the biological potential is outlined below.

| Research Area | Initial Screening Assay | Follow-up Studies | Rationale |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) against bacteria/fungi | Cytotoxicity assays against human cell lines, mechanism of action studies. | Naphthalene carboxanilides have shown potent antimycobacterial effects. mdpi.comcit.ie |

| Anticancer Potential | MTT or SRB assay on a panel of cancer cell lines | Cell cycle analysis, apoptosis assays, in vivo tumor models. | Naphthalene derivatives are core structures in many anticancer agents. thieme-connect.com |

| Nrf2 Activation | Keap1-Nrf2 binding assay, Nrf2 target gene expression (e.g., NQO1) | Cellular antioxidant response assays, metabolic stability tests. | The naphthalene scaffold is a known inhibitor of the Keap1-Nrf2 interaction. nih.gov |

| Photosensitizing Activity | Singlet oxygen generation measurement | Phototoxicity assays on cells under irradiation | The heavy bromine atom may promote triplet state formation, useful for photodynamic therapy. |

Synergistic Integration of Experimental and Advanced Computational Methodologies

The synergy between experimental work and computational modeling offers a powerful paradigm for accelerating research. For this compound, this integrated approach can guide synthetic efforts, predict properties, and provide deep mechanistic insight.

Future integrated research should involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict ground and excited-state geometries, electronic structures, absorption/emission energies, and charge transport parameters. This can help prioritize synthetic targets.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in condensed phases (e.g., thin films, solutions) to understand molecular packing, morphology, and interactions with its environment. This is crucial for understanding performance in solid-state devices.

Quantitative Structure-Activity Relationship (QSAR): For biological studies, developing QSAR models to correlate structural features of a library of derivatives with their observed biological activity. This can guide the design of more potent and selective compounds.

Virtual Screening: Computationally docking the molecule and its virtual derivatives into the active sites of known protein targets to predict potential biological interactions, thereby focusing experimental screening efforts.

This synergistic loop—where computational predictions guide experiments, and experimental results validate and refine computational models—will be the most efficient path to unlocking the full potential of this compound and its future derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.